In-Depth Technical Guide: Synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine from Hexafluoropropene
In-Depth Technical Guide: Synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine from Hexafluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, a versatile fluorinating agent commonly known as Ishikawa's Reagent. The synthesis involves the nucleophilic addition of diethylamine to hexafluoropropene. This document details the experimental protocol, reaction mechanism, and relevant quantitative data.
Introduction
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent) is a valuable tool in organic synthesis, primarily utilized for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] Its stability and ease of preparation from readily available starting materials make it a popular alternative to other fluorinating agents.[1] The synthesis, first reported by Ishikawa and coworkers in 1979, is a straightforward addition reaction.[3]
Reaction Scheme
The overall reaction for the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is as follows:
Experimental Protocol
The following protocol is based on the original method described by Takaoka, Iwakiri, and Ishikawa.[3]
Materials:
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Hexafluoropropene (CF₃CF=CF₂)
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Diethylamine ((C₂H₅)₂NH)
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Anhydrous diethyl ether ((C₂H₅)₂O)
Equipment:
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Three-necked round-bottom flask
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Dry ice/acetone condenser
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Gas inlet tube
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Magnetic stirrer
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Dropping funnel
-
Distillation apparatus
Procedure:
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A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with a solution of diethylamine in anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
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Hexafluoropropene gas is then bubbled through the stirred solution at a controlled rate.
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The reaction mixture is stirred at 0 °C for a specified period to ensure complete reaction.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine as a clear, colorless to yellow liquid.[4]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and the product.
| Parameter | Value | Reference |
| Reactants | ||
| Hexafluoropropene (molar ratio) | 1 | [2] |
| Diethylamine (molar ratio) | 1 | [2] |
| Reaction Conditions | ||
| Solvent | Diethyl ether | [1] |
| Temperature | 0 °C | [1] |
| Product: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | ||
| CAS Number | 309-88-6 | [4] |
| Molecular Formula | C₇H₁₁F₆N | [4] |
| Molecular Weight | 223.16 g/mol | [4] |
| Boiling Point | 56-57 °C | [4] |
| Density | 1.230 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.3460 | [5] |
| Spectroscopic Data | See below |
Spectroscopic Data:
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient carbon atom of the double bond in hexafluoropropene. This is followed by proton transfer to yield the final product.
Caption: Reaction mechanism for the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine.
The experimental workflow can be visualized as a series of sequential steps, from reaction setup to product purification.
Caption: Experimental workflow for the synthesis of Ishikawa's Reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine 309-88-6 [sigmaaldrich.com]
- 6. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine(309-88-6) 1H NMR [m.chemicalbook.com]
